(R)-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride is a chiral amine compound that features a tert-butyldimethylsilanyloxy group and a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride typically involves the protection of the hydroxyl group of ®-1-phenylethylamine with a tert-butyldimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or other functionalized derivatives.
Scientific Research Applications
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilanyloxy group can influence the compound’s binding affinity and selectivity, while the phenylethylamine backbone can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride
- ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethanol
- ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylpropylamine
Uniqueness
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the tert-butyldimethylsilanyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C14H26ClNOSi |
---|---|
Molecular Weight |
287.90 g/mol |
IUPAC Name |
(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H25NOSi.ClH/c1-14(2,3)17(4,5)16-11-13(15)12-9-7-6-8-10-12;/h6-10,13H,11,15H2,1-5H3;1H/t13-;/m0./s1 |
InChI Key |
CFSYLRNFAXMETN-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.